molecular formula C19H14O9 B1246659 Shoyuflavone A CAS No. 190712-87-9

Shoyuflavone A

Cat. No.: B1246659
CAS No.: 190712-87-9
M. Wt: 386.3 g/mol
InChI Key: BZUOOSAINABLAK-UHFFFAOYSA-N
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Description

Shoyuflavone A is a naturally occurring isoflavonoid compound identified in diverse biological and chemical contexts. Key findings include:

  • Biosynthetic Origin: Detected in the root-adhering soil (RAS) of pearl millet (Pennisetum glaucum) lines, particularly in the HAL-L253 genotype, alongside fungal metabolites such as aspyrone .
  • Bioactivity: Listed as one of 14 compounds with AKT1 inhibitory properties in Sapria himalayana extracts, though its specific IC₅₀ value remains unquantified .
  • Ecological Role: Implicated in plant-microbe interactions, where its presence correlates with microbial community shifts in pearl millet rhizosheaths .

Properties

CAS No.

190712-87-9

Molecular Formula

C19H14O9

Molecular Weight

386.3 g/mol

IUPAC Name

2-hydroxy-3-[3-(4-hydroxyphenyl)-4-oxochromen-7-yl]oxybutanedioic acid

InChI

InChI=1S/C19H14O9/c20-10-3-1-9(2-4-10)13-8-27-14-7-11(5-6-12(14)15(13)21)28-17(19(25)26)16(22)18(23)24/h1-8,16-17,20,22H,(H,23,24)(H,25,26)

InChI Key

BZUOOSAINABLAK-UHFFFAOYSA-N

SMILES

C1=CC(=CC=C1C2=COC3=C(C2=O)C=CC(=C3)OC(C(C(=O)O)O)C(=O)O)O

Canonical SMILES

C1=CC(=CC=C1C2=COC3=C(C2=O)C=CC(=C3)OC(C(C(=O)O)O)C(=O)O)O

melting_point

212-218°C

physical_description

Solid

Synonyms

shoyuflavone A
shoyuflavone-A

Origin of Product

United States

Chemical Reactions Analysis

Oxidation-Reduction Reactions

Flavones typically undergo redox reactions due to their phenolic hydroxyl groups and conjugated π-system. For example:

  • Autoxidation : Flavonoids like quercetin oxidize in air, forming quinones (e.g., apple browning via polyphenol oxidase activity) .

  • Radical-Mediated Oxidation : Silica particles induce thiol oxidation in biomolecules, forming disulfides via surface-bound silyloxy radicals . Similar mechanisms may degrade flavones under environmental stressors.

Hypothetical Reaction Pathway for Shoyuflavone A :

Shoyuflavone A+O2radicalOxidized quinone+H2O\text{this compound}+\text{O}_2\xrightarrow{\text{radical}}\text{Oxidized quinone}+\text{H}_2\text{O}

Acid/Base-Catalyzed Transformations

Flavones react in acidic or alkaline conditions:

  • Hydrolysis : Glycosidic bonds in flavone glycosides break under acidic conditions to release aglycones.

  • Cyclization : As seen in the Allan-Robinson reaction, o-hydroxyaryl ketones react with anhydrides to form flavones . Reverse pathways might apply.

Example Table: Reaction Outcomes Under Varying pH

ConditionReaction TypeProductYield (%)
pH 2 (HCl)Glycoside hydrolysisAglycone + Sugar moiety85–90
pH 10 (NaOH)Ring-openingChalcone derivatives60–75

Electrophilic Substitution

Flavones undergo substitutions at electron-rich positions (e.g., C-6 and C-8):

  • Halogenation : Iodine-alumina catalysts facilitate iodination under microwave irradiation .

  • Nitration : Nitric acid introduces nitro groups, altering bioactivity.

Mechanism :

  • Electrophile (e.g., I⁺) generation.

  • Attack at ortho/para positions to hydroxyl groups.

  • Stabilization via resonance.

Catalytic Hydrogenation

Flavones can be hydrogenated to dihydroflavonols or flavanones using catalysts like Pd/C or PtO₂:

Flavone+H2Pd CDihydroflavone\text{Flavone}+\text{H}_2\xrightarrow{\text{Pd C}}\text{Dihydroflavone}

Recent studies show electric fields enhance catalytic rates by 10,000x for non-redox reactions , suggesting potential efficiency gains for flavone hydrogenation.

Synthetic Modifications

Key methods from flavone synthesis literature :

  • Claisen-Schmidt Condensation : Hydroxyacetophenones + aldehydes → chalcones → flavones.

  • Microwave-Assisted Synthesis : I₂/Al₂O₃/NaOH systems accelerate cyclization (85–92% yields).

Table: Comparison of Flavone Synthesis Methods

MethodCatalystYield (%)Time (hrs)
Allan-RobinsonGlycerol70–802
Wells-Dawson (HPA)H₅PV₂Mo₁₀O₄₀90–955
Microwave (I₂/Al₂O₃)NaOH88–920.5

Degradation Pathways

Environmental factors (light, heat) cause:

  • Photodegradation : UV light induces ring cleavage.

  • Thermal Decomposition : Prolonged heating above 150°C forms phenolic fragments.

Future Research Directions

  • Electrostatic Field Effects : MIT research demonstrates non-redox catalytic rate enhancements via electric fields , applicable to flavone functionalization.

  • Radical Chemistry : Stanford’s silica-thiol redox studies could inform stabilization strategies for flavones in formulations.

Comparison with Similar Compounds

Structural Comparison

Compound Core Structure Substituents/Modifications Source Organism/Context Reference
This compound Isoflavone skeleton Exact structure unspecified; likely hydroxylation patterns Pearl millet RAS, Sapria himalayana
Shoyuflavone C Isoflavonoid Differs in hydroxylation and glycosylation Human serum (anti-inflammatory studies)
Genistin Isoflavone glycoside Glucose moiety attached at C7 Phyllanthus emblica fruit
Licoisoflavone A Prenylated isoflavone 3-methylbut-2-enyl group at C3' Licorice-derived compounds
Quercetin Flavonol 3-hydroxyflavone with multiple hydroxyl groups Widely distributed in plants

Functional Comparison

Compound Biological Activities Mechanism/Pathway Reference
This compound - AKT1 inhibition (potential anti-cancer)
- Microbial community modulation
Interaction with rhizosphere microbiota; kinase inhibition
Shoyuflavone C Anti-inflammatory Negative correlation with MCP-2, MCP-4 proteins (CXCL family)
Genistin Antioxidant, anti-aging Scavenges free radicals; upregulates longevity-associated pathways
Licoisoflavone A Estrogenic/antioxidant (inferred) Structural similarity to phytoestrogens
Quercetin Broad-spectrum antioxidant, anti-inflammatory Inhibits NF-κB and COX-2 pathways

Key Research Findings and Discrepancies

This compound vs. Shoyuflavone B/C :

  • Shoyuflavone B was detected in serum after administration of Liu Shen capsule, suggesting metabolic conversion in humans . However, this compound's metabolic fate remains unstudied.
  • Shoyuflavone C exhibits distinct anti-inflammatory effects compared to this compound, highlighting substituent-dependent bioactivity .

Ecological vs.

Antioxidant Claims :

  • While attributes antioxidant activity to "Shoyuflavone" in soy sauce, this may refer to a broader class rather than this compound specifically, necessitating further validation .

Data Tables

Table 1: Structural Features of Selected Isoflavonoids

Feature This compound Shoyuflavone C Genistin Licoisoflavone A
Glycosylation No data Likely Yes (C7 glucose) No
Prenylation No data No No Yes (C3')
Key Functional Groups Hydroxyls Hydroxyls Hydroxyls, sugar Hydroxyls, prenyl

Q & A

Q. Methodological Answer :

  • Pilot studies : Determine dynamic range using 6–8 dose points.
  • Normalization : Use cell-count normalization (Hoechst 33342 DNA staining) to mitigate plate-to-plate variability.
  • Statistical rigor : Apply ANOVA with post-hoc Tukey tests; report p-values and confidence intervals .

Basic: What databases and repositories are recommended for depositing this compound’s structural and bioactivity data?

Q. Methodological Answer :

  • Structural data : Cambridge Structural Database (CSD) or Protein Data Bank (PDB) for crystallography.
  • Bioactivity data : ChEMBL or PubChem BioAssay.
    Best Practice : Include accession numbers in publications for reproducibility .

Advanced: What strategies resolve discrepancies in this compound’s reported bioavailability in animal models?

Q. Methodological Answer :

  • Pharmacokinetic profiling : Compare AUC0–24h in plasma after oral vs. intravenous administration.
  • Tissue distribution : Use LC-MS/MS to quantify metabolites in target organs.
  • Species-specific factors : Account for metabolic enzyme differences (e.g., CYP450 isoforms in rodents vs. primates) .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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